molecular formula C24H23F3O6S2 B11062029 Diethyl 5,5'-{[4-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Diethyl 5,5'-{[4-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11062029
M. Wt: 528.6 g/mol
InChI Key: JBILIKNTMULOFV-UHFFFAOYSA-N
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Description

ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring multiple functional groups, including ester, hydroxyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds due to its diverse functional groups.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{[4-(CARBOXY)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 5-{[4-(METHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE

Uniqueness

The unique combination of ester, hydroxyl, and trifluoromethyl groups in ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL][4-(TRIFLUOROMETHYL)PHENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE provides it with distinct chemical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C24H23F3O6S2

Molecular Weight

528.6 g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-[4-(trifluoromethyl)phenyl]methyl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23F3O6S2/c1-5-32-22(30)15-11(3)34-20(18(15)28)17(13-7-9-14(10-8-13)24(25,26)27)21-19(29)16(12(4)35-21)23(31)33-6-2/h7-10,17,28-29H,5-6H2,1-4H3

InChI Key

JBILIKNTMULOFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C(=C(S3)C)C(=O)OCC)O)C

Origin of Product

United States

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